Methyl 2-(4-cyanophenyl)propanoate
Overview
Description
Methyl 2-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a nitrile derivative and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyanophenyl group attached to a propanoate ester, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-cyanophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed:
Oxidation: 2-(4-cyanophenyl)propanoic acid.
Reduction: 2-(4-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-cyanophenyl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial for the compound’s biological activity and its role in metabolic processes.
Comparison with Similar Compounds
Methyl 2-(4-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitrile group.
Ethyl 2-(4-cyanophenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(4-cyanophenyl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness: Methyl 2-(4-cyanophenyl)propanoate is unique due to its specific combination of a cyanophenyl group and a propanoate ester, which imparts distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(4-cyanophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWJIZXXJBUULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288282 | |
Record name | Methyl 4-cyano-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125670-62-4 | |
Record name | Methyl 4-cyano-α-methylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125670-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-cyano-α-methylbenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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